N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Description
N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique structure, which includes a benzotriazole ring fused with a tetrahydrobenzene ring, and a furan ring attached via a methylene bridge. The presence of the methoxy and methyl groups further adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-10-4-6-12(22-10)9-19(21-3)15(20)11-5-7-13-14(8-11)18(2)17-16-13/h4,6,11H,5,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMORKGPBLJHXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C(=O)C2CCC3=C(C2)N(N=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of an appropriate hydrazine derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Tetrahydrobenzene Ring: The tetrahydrobenzene ring can be introduced via hydrogenation of a benzene ring in the presence of a suitable catalyst such as palladium on carbon.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts alkylation reaction using a furan derivative and an appropriate alkylating agent.
Methoxy and Methyl Group Introduction: The methoxy and methyl groups can be introduced through standard alkylation reactions using methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups, using reagents such as sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, organolithium compounds in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in disease progression or cellular function.
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methylbenzamide: A simpler analog with similar functional groups but lacking the complex ring structure.
N-methoxy-N-methylacetamide: Another analog with a simpler structure and different biological activities.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and biological properties.
Uniqueness
N-methoxy-3-methyl-N-[(5-methylfuran-2-yl)methyl]-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
